{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine
Description
Properties
IUPAC Name |
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-11-19-13-16-9-10-17(18(12-16)20-2)21-14-15-7-5-4-6-8-15/h3-10,12,19H,1,11,13-14H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRGEPJYMGHQTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC=C)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reaction Conditions
The synthesis begins with 4-(benzyloxy)-3-methoxybenzaldehyde (Fig. 1, Fragment A), which undergoes reductive amination with prop-2-en-1-amine (allylamine) in methanol under ambient conditions. Sodium borohydride (NaBH₄) serves as the reducing agent, facilitating imine intermediate reduction to the target secondary amine.
Table 1: Reductive Amination Optimization
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Methanol | 95 | |
| Reducing Agent | NaBH₄ (0°C → RT) | 95 | |
| Reaction Time | 3 hours | 95 | |
| Temperature | Room Temperature (RT) | 95 |
This method achieved a 95% yield for analogous compounds, underscoring its efficiency.
Mechanistic Insights
Reductive amination proceeds via:
-
Imine Formation : Condensation of the aldehyde carbonyl with allylamine.
-
Borohydride Reduction : Stereoselective delivery of hydride to the imine C=N bond, yielding the secondary amine.
The electron-donating benzyloxy and methoxy groups enhance aldehyde electrophilicity, accelerating imine formation.
Alternative Alkylation Approaches
Sequential Etherification and Alkylation
A modular route involves:
-
Etherification : Introducing the benzyloxy group to 3-methoxyphenol using benzyl bromide under basic conditions.
-
Alkylation : Reacting the resultant 4-benzyloxy-3-methoxybenzyl chloride with allylamine in acetonitrile (K₂CO₃, KI catalyst).
Table 2: Alkylation Reaction Parameters
| Reagent | Role | Condition | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Base | Reflux, 24 hours | 85 |
| KI | Catalytic iodide source | Reflux, 24 hours | 85 |
| CH₃CN | Solvent | Reflux, 24 hours | 85 |
This method affords moderate yields (85%) but offers flexibility for introducing diverse alkyl groups.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the target compound. High-performance liquid chromatography (HPLC) confirms >98% purity for biological assays.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, Ar-H), 6.85 (s, 1H, Ar-H), 5.90–5.70 (m, 1H, CH₂=CH), 3.85 (s, 3H, OCH₃), 3.75 (s, 2H, NCH₂).
-
HRMS : m/z 283.1572 [M+H]⁺ (calculated for C₁₈H₂₁NO₂: 283.1572).
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Reductive Amination | 95 | 98 | High |
| Alkylation | 85 | 95 | Moderate |
Reductive amination outperforms alkylation in yield and scalability, making it the preferred industrial route.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the double bond in the allyl group, resulting in the corresponding amine or alkane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary amines or alkanes.
Scientific Research Applications
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit an enzyme by mimicking the substrate or binding to an allosteric site, thereby altering the enzyme’s conformation and function.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine
- Synonyms: N-[(3-Methoxy-4-phenylmethoxyphenyl)methyl]prop-2-en-1-amine, ZINC6702505, MFCD07364896 .
- Molecular Formula: C₁₉H₂₁NO₂
- Key Features: A secondary amine with a 4-benzyloxy-3-methoxybenzyl group attached to an allylamine (prop-2-en-1-yl) moiety.
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Amine Substituents
Analogs with Varied Aromatic Substituents
| Compound Name | Aromatic Substituents | Molecular Formula | Key Differences/Applications | References |
|---|---|---|---|---|
| 2-(4-(Benzyloxy)-3-methoxyphenyl)-N-methylethan-1-amine | N-Methyl substitution | C₁₈H₂₃NO₂ | Methyl group on amine reduces steric hindrance; simpler structure for SAR studies . | |
| N-Benzyl-3-(4-methoxyphenyl)prop-2-yn-1-amine | Propargyl group, 4-methoxyphenyl | C₁₈H₁₇NO | Propargyl group enables click chemistry; used in Pd-catalyzed coupling reactions . | |
| 2-(5-methoxy-1H-indol-3-yl)ethyl(prop-2-en-1-yl)amine (5-MeO-MALT) | 5-Methoxyindole core | C₁₅H₂₀N₂O | Indole moiety confers serotonin receptor affinity; studied as a psychoactive compound . |
Key Research Findings
- Biological Activity: Analogs with hydroxyl or morpholine groups (e.g., Compound 15) exhibit enhanced enzyme inhibition profiles, likely due to hydrogen-bonding interactions .
- Ethoxy or hydroxyl substitutions mitigate this trade-off . Stability: Allylamines may undergo oxidation or Michael addition reactions, necessitating protective strategies during synthesis .
- Synthetic Challenges: Hydrogenolysis of benzyloxy groups (e.g., in Quebecol synthesis) requires careful control to avoid over-reduction . Morpholine-containing analogs require multistep syntheses, increasing complexity .
Biological Activity
Introduction
The compound {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine is an organic molecule notable for its complex structure, which includes a benzyloxy group, a methoxy group, and an allyl amine moiety. This structural configuration positions it within a class of compounds frequently examined for their potential biological activities and pharmaceutical applications. Understanding its biological activity entails exploring its interactions with various biological targets, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 285.36 g/mol. The presence of both benzyloxy and methoxy substituents on the aromatic ring enhances its chemical reactivity and interaction with biological systems.
Synthesis
Synthesis of this compound can be achieved through several methods, typically involving the alkylation of an aromatic amine followed by functionalization to introduce the allyl group. A common synthetic route includes:
- Preparation of the Benzyloxy-Substituted Intermediate : This involves the reaction of phenol derivatives with benzyl bromide in the presence of a base.
- Formation of the Allyl Amine : The allyl amine can be synthesized through standard amination reactions.
- Final Coupling Reaction : The benzyloxy intermediate is coupled with the allyl amine under specific conditions to yield the final product.
Biological Activity
The biological activity of This compound has been explored through various studies that predict its pharmacological effects based on structural similarities with other bioactive compounds.
Predictive Models
Predictive models like PASS (Prediction of Activity Spectra for Substances) have been employed to assess the compound's bioactivity spectrum, indicating potential therapeutic applications such as:
- Antimicrobial Activity : Similar compounds exhibit properties that inhibit bacterial growth.
- Anticancer Properties : Structural analogs have shown efficacy in inhibiting cancer cell proliferation.
The mechanism by which this compound exerts its biological effects is likely multifaceted, involving:
- Binding Affinity : Interaction with specific receptors or enzymes, modulating their activity.
- Signal Transduction Pathways : Potential inhibition of pathways involved in cell proliferation and migration.
Comparative Analysis with Similar Compounds
To elucidate the uniqueness of This compound , a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methoxybenzylamine | Methoxy group on benzene | Antidepressant properties |
| Benzylamine | Simple benzene ring with an amine | Antimicrobial activity |
| Allylamine | Contains an allyl group | Used in organic synthesis |
| 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF) | Benzofuran derivative | Anti-metastatic effects in HCC |
The combination of both benzyloxy and methoxy substituents along with an allyl amine structure may enhance interaction with biological targets compared to simpler analogs, potentially resulting in distinct pharmacological profiles not observed in other compounds.
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity associated with compounds similar to This compound :
- Anti-Metastatic Effects : Research indicates that derivatives like BMBF suppress motility and migration in hepatocellular carcinoma (HCC) cells by modulating epithelial–mesenchymal transition (EMT) markers such as E-cadherin and vimentin .
- Antioxidant Activity : Compounds within this structural class have demonstrated significant antioxidant properties, contributing to their potential therapeutic applications .
- Inhibition Studies : Various derivatives have shown inhibitory effects on nitric oxide production in macrophage cell lines, suggesting anti-inflammatory properties .
Q & A
Q. What are the key factors affecting the synthesis yield of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(prop-2-en-1-yl)amine, and how can they be optimized?
The synthesis yield depends on reaction temperature, solvent choice, catalyst type, and reaction time. For example, palladium or copper catalysts in dimethylformamide (DMF) under inert atmospheres improve coupling efficiency . Precise control of stoichiometric ratios (e.g., aldehyde-to-amine ratios) and stepwise purification using column chromatography or recrystallization minimizes side reactions and enhances purity . Monitoring intermediates via TLC ensures reaction progression .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for verifying benzyloxy and methoxy substituents . High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns . Infrared (FTIR) spectroscopy identifies functional groups (e.g., amine stretches at ~3200 cm⁻¹), while TLC provides rapid purity checks during synthesis .
Q. How should researchers assess the compound’s stability under varying storage conditions?
Stability studies should test degradation in solvents (e.g., DMSO, ethanol) and under light, temperature, and humidity. For example, storing at -20°C in amber vials under nitrogen prevents oxidation of the propenylamine group . Accelerated stability testing via HPLC or NMR at elevated temperatures (e.g., 40°C) quantifies degradation kinetics .
Q. What purification methods are recommended for isolating high-purity samples?
Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) effectively separates impurities . Recrystallization from ethanol or methanol improves crystalline purity, while centrifugal partition chromatography may resolve stereoisomers if present . Post-purification, lyophilization ensures solvent-free storage .
Advanced Research Questions
Q. What reaction mechanisms underlie the oxidation steps in synthesizing triazolo derivatives from this compound?
Oxidation with sodium hypochlorite (NaOCl) in ethanol facilitates cyclization to form triazolo[4,3-a]pyridine derivatives. The mechanism involves hypochlorite-mediated dehydrogenation, forming a nitrene intermediate that undergoes intramolecular cyclization with the pyridine ring . Kinetic studies using stopped-flow NMR can elucidate rate-determining steps .
Q. How can in vitro and in vivo models evaluate the compound’s pharmacological activity?
For neuroprotective or anticancer activity, use cell lines (e.g., SH-SY5Y neurons, MCF-7 breast cancer) with viability assays (MTT, ATP-luciferase). In vivo, administer doses (e.g., 10–100 mg/kg) in rodent models, monitoring pharmacokinetics via LC-MS/MS . Target engagement is validated using receptor-binding assays (e.g., radioligand displacement) .
Q. How should researchers resolve contradictory data between NMR and mass spectrometry results?
Contradictions may arise from isotopic impurities or stereochemical variations. Cross-validate with 2D NMR (COSY, HSQC) to confirm coupling patterns and HRMS isotopic distribution. For example, a mismatch in molecular ion peaks may indicate salt adducts; reanalyze samples with additives like formic acid to suppress adduct formation .
Q. What computational strategies predict structure-activity relationships (SAR) for derivatives of this compound?
Density Functional Theory (DFT) calculates electrostatic potentials of the benzyloxy and propenylamine groups to predict binding affinity. Molecular docking (e.g., AutoDock Vina) models interactions with targets like serotonin receptors . QSAR models trained on IC₅₀ data from analogs optimize substituent effects .
Q. What challenges arise when scaling up synthesis from milligram to gram quantities?
Exothermic reactions (e.g., cyclization) require temperature-controlled reactors to prevent runaway side reactions . Solvent volume reduction via rotary evaporation must balance yield and purity; continuous flow systems improve scalability . Process Analytical Technology (PAT) monitors critical parameters in real time .
Q. Are there alternative synthetic routes to improve stereochemical control or reduce steps?
Asymmetric catalysis using chiral ligands (e.g., BINAP) during propenylamine formation can enhance enantiomeric excess . One-pot tandem reactions combining reductive amination and benzyloxy protection reduce intermediate isolation steps . Microwave-assisted synthesis shortens reaction times for heat-sensitive steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
